Mass spectrometry fragmentation pattern for (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL
Mass spectrometry fragmentation pattern for (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol
Authored by: A Senior Application Scientist
Introduction
(1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol is a chiral secondary alcohol featuring a substituted aromatic ring. Its structural complexity, incorporating fluoro, methoxy, and hydroxyl functional groups, makes it a molecule of interest in synthetic chemistry and drug development. Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and confirmation of such compounds. Understanding the fragmentation pattern under electron ionization (EI) is critical for its unambiguous identification in complex matrices, metabolite studies, and quality control protocols.
This technical guide provides a comprehensive analysis of the predicted EI mass spectrometry fragmentation pathways of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol. We will delve into the mechanistic logic behind the formation of key fragment ions, present a detailed experimental protocol for acquiring the mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS), and summarize the expected data in a clear, tabular format. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for molecular characterization.
Predicted Fragmentation Pathways and Mechanistic Insights
Under standard Electron Ionization (EI) conditions (typically 70 eV), organic molecules are ionized to form a radical cation, the molecular ion (M⁺•), which then undergoes a series of fragmentation events. The stability of the resulting fragment ions and neutral losses dictates the observed fragmentation pattern. For (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol (Molar Mass: ~170.17 g/mol ), the fragmentation is governed by the interplay of its functional groups.
The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 170. However, for secondary alcohols, this peak can be of low intensity or even absent due to the molecule's propensity to fragment readily.[1][2] The primary fragmentation events are predicted to be alpha-cleavage and dehydration, characteristic of alcohols.[3][4]
1. Alpha-Cleavage (α-Cleavage): The Dominant Pathway
The most characteristic fragmentation pathway for alcohols and ethers is the cleavage of a carbon-carbon bond adjacent to the oxygen-bearing carbon (the α-carbon).[3] This process is highly favored because it leads to the formation of a resonance-stabilized oxonium ion. For the target molecule, this involves the loss of a methyl radical (•CH₃).
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[M]⁺• (m/z 170) → [M - •CH₃]⁺ (m/z 155) + •CH₃
This fragmentation is anticipated to produce the base peak (the most intense peak in the spectrum) at m/z 155 . The high stability of the resulting benzylic, resonance-stabilized cation is the primary driving force for this pathway, a behavior consistent with similar structures like 1-phenylethanol.[5]
2. Dehydration: Loss of Water
A common fragmentation route for alcohols is the intramolecular elimination of a water molecule (H₂O), resulting in a peak at M-18.[1][4]
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[M]⁺• (m/z 170) → [M - H₂O]⁺• (m/z 152) + H₂O
The resulting fragment ion at m/z 152 corresponds to the radical cation of 1-fluoro-2-methoxy-3-vinylbenzene. While common, this peak is generally less intense than the base peak derived from α-cleavage.
3. Secondary Fragmentation Events
The highly abundant ion at m/z 155 is expected to undergo further fragmentation, providing additional structural confirmation:
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Loss of Formaldehyde (CH₂O): The methoxy group on the m/z 155 ion can lead to the elimination of a neutral formaldehyde molecule, a known fragmentation pathway for methoxy-substituted aromatic ions.[6] This would produce a fragment at m/z 125 .
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[C₈H₈FO]⁺ (m/z 155) → [C₇H₅F]⁺• (m/z 125) + CH₂O
-
-
Loss of Carbon Monoxide (CO): Aromatic acylium-type ions can lose a neutral carbon monoxide molecule.
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[C₈H₈FO]⁺ (m/z 155) → [C₇H₈F]⁺ (m/z 127) + CO
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4. Other Minor Pathways
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Loss of a Methoxy Radical (•OCH₃): Cleavage of the C-O bond of the ether can result in the loss of a methoxy radical, leading to a fragment at m/z 139 .
-
Aromatic Ring Fragmentation: The stable aromatic ring itself may produce a fragment ion at m/z 126 , corresponding to the [3-Fluoro-2-methoxyphenyl]⁺ cation. Further fragmentation of the aromatic system can lead to smaller ions, but these are typically of lower abundance and less diagnostic value.
The predicted fragmentation cascade is visualized in the diagram below.
Caption: Predicted EI fragmentation pathway for (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol.
Core Data Presentation: Predicted Fragmentation
The key fragment ions predicted to appear in the electron ionization mass spectrum of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol are summarized below. The relative abundance is a prediction based on established fragmentation principles, with the actual values being instrument-dependent.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure | Interpretation / Fragmentation Pathway | Predicted Relative Abundance (%) |
| 170 | [C₉H₁₁FO₂]⁺• | Molecular Ion (M⁺•) | Low to Medium |
| 155 | [C₈H₈FO]⁺ | Base Peak; Loss of a methyl radical (•CH₃) via α-cleavage.[3][5] | 100 |
| 152 | [C₉H₉FO]⁺• | Loss of a water molecule (H₂O) via dehydration.[1] | Medium |
| 139 | [C₈H₈F]⁺ | Loss of a methoxy radical (•OCH₃). | Low |
| 127 | [C₇H₈F]⁺ | Loss of carbon monoxide (CO) from the m/z 155 fragment. | Medium |
| 125 | [C₇H₅F]⁺• | Loss of formaldehyde (CH₂O) from the m/z 155 fragment.[6] | Medium |
Experimental Protocol: GC-MS Analysis
To validate the predicted fragmentation, a robust analytical method is required. Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is the standard technique for volatile and semi-volatile compounds like the target analyte.[5]
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol in a high-purity volatile solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of 1 mg/mL.
-
Working Solution: Serially dilute the stock solution to a working concentration of approximately 10 µg/mL using the same solvent.
2. Gas Chromatography (GC) Parameters
-
Instrument: Agilent 8890 GC or equivalent.
-
Column: A non-polar or mid-polar capillary column is recommended. A common choice is an HP-5MS (5% Phenyl Methyl Siloxane) column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 70°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 15°C/min.
-
Ramp 2: Increase to 280°C at a rate of 30°C/min.
-
Final Hold: 280°C for 5 minutes.
-
3. Mass Spectrometry (MS) Parameters
-
Instrument: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[7]
-
Mass Range: Scan from m/z 40 to 300 amu.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
4. Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum from the apex of the chromatographic peak.
-
Identify the molecular ion and key fragment ions. Compare the experimental spectrum to the predicted fragmentation pattern and, if available, to a reference library spectrum (e.g., NIST).
The generalized workflow for this analysis is depicted below.
Caption: A typical experimental workflow for the GC-MS analysis of the target compound.
Conclusion
The mass spectrometry fragmentation pattern of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-ol under electron ionization is predicted to be highly characteristic and driven by the secondary alcohol functionality. The dominant fragmentation pathway is α-cleavage, leading to the loss of a methyl radical and the formation of a highly stable, resonance-stabilized cation at m/z 155, which is expected to be the base peak. Secondary fragmentation events, including the loss of water (dehydration) to form an ion at m/z 152, and subsequent losses of CO and CH₂O from the base peak, provide further structural confirmation. The detailed GC-MS protocol presented herein offers a robust starting point for the empirical validation of these predictions, enabling confident identification and characterization of this molecule in a research or quality control setting.
References
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Kim, J. H., Lee, G., & Kim, S. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Analytical Chemistry, 93(30), 10584–10591. Retrieved from [Link]
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Bruce, M. I. (1968). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part V. Pentafluorophenyl derivatives of tin and related compounds. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1459-1464. Retrieved from [Link]
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